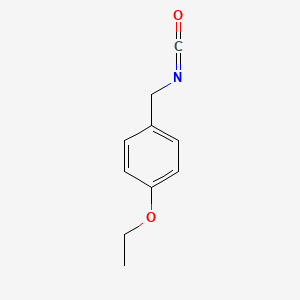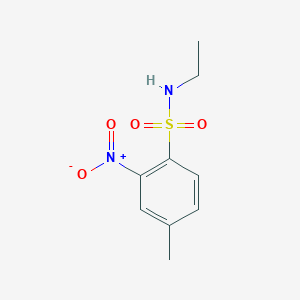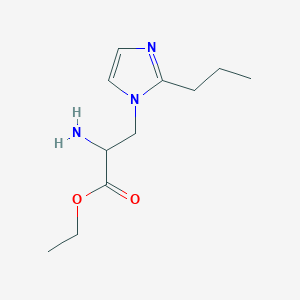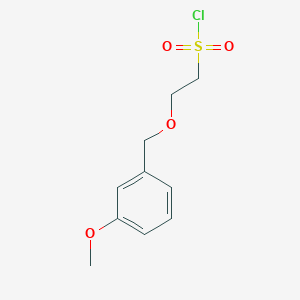
2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-methoxybenzyl alcohol with ethane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nucleophiles used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride .
Uniqueness
What sets this compound apart from other sulfonyl chlorides is its specific structure, which includes the 3-methoxybenzyl group. This unique structure imparts distinct reactivity and selectivity, making it particularly useful in certain synthetic applications .
Eigenschaften
CAS-Nummer |
1339092-13-5 |
|---|---|
Molekularformel |
C10H13ClO4S |
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-14-10-4-2-3-9(7-10)8-15-5-6-16(11,12)13/h2-4,7H,5-6,8H2,1H3 |
InChI-Schlüssel |
YNKOZXHWJDGRRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)COCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






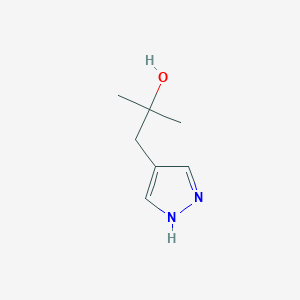

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
